Cas no 2171779-75-0 (3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine)

3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine structure
2171779-75-0 structure
商品名:3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine
CAS番号:2171779-75-0
MF:C15H28N2O
メガワット:252.395624160767
CID:5565001
PubChem ID:165595471

3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine 化学的及び物理的性質

名前と識別子

    • EN300-1643457
    • 2171779-75-0
    • 3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
    • 3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine
    • インチ: 1S/C15H28N2O/c1-14(2,3)13-15(18-8-7-16-13)9-11-5-6-12(10-15)17(11)4/h11-13,16H,5-10H2,1-4H3
    • InChIKey: AQJRLJCTYNJPOG-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C(C)(C)C)C21CC1CCC(C2)N1C

計算された属性

  • せいみつぶんしりょう: 252.220163521g/mol
  • どういたいしつりょう: 252.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1643457-5.0g
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
5.0g
$2692.0 2023-07-10
Enamine
EN300-1643457-2500mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
2500mg
$1819.0 2023-09-22
Enamine
EN300-1643457-250mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
250mg
$855.0 2023-09-22
Enamine
EN300-1643457-100mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
100mg
$817.0 2023-09-22
Enamine
EN300-1643457-500mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
500mg
$891.0 2023-09-22
Enamine
EN300-1643457-50mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
50mg
$780.0 2023-09-22
Enamine
EN300-1643457-1000mg
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
1000mg
$928.0 2023-09-22
Enamine
EN300-1643457-0.5g
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
0.5g
$891.0 2023-07-10
Enamine
EN300-1643457-2.5g
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
2.5g
$1819.0 2023-07-10
Enamine
EN300-1643457-1.0g
3'-tert-butyl-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
2171779-75-0
1.0g
$928.0 2023-07-10

3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholine 関連文献

3'-tert-butyl-8-methyl-8-azaspirobicyclo3.2.1octane-3,2'-morpholineに関する追加情報

Comprehensive Overview of 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine (CAS No. 2171779-75-0)

The compound 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine (CAS No. 2171779-75-0) is a structurally complex and highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique spirocyclic and bicyclic architecture, combined with the presence of a tert-butyl group and a morpholine moiety, makes it a promising scaffold for the development of novel therapeutics. Researchers are particularly interested in its potential applications in targeting central nervous system (CNS) disorders, neurodegenerative diseases, and GPCR modulation, which are among the most searched topics in the pharmaceutical industry today.

One of the key features of 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine is its ability to act as a rigid scaffold for drug design. The spirocyclic core provides conformational rigidity, which is often desirable in the development of high-affinity ligands for biological targets. This property aligns with the growing trend in drug discovery to focus on three-dimensional (3D) molecular structures as opposed to flat, aromatic systems. The incorporation of a morpholine ring further enhances the compound's solubility and bioavailability, addressing a common challenge in the development of CNS-targeted drugs.

In recent years, there has been a surge in interest around spirocyclic compounds due to their potential in addressing drug-resistant infections and chronic diseases. The 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine scaffold is no exception, with preliminary studies suggesting its utility in modulating enzyme activity and receptor signaling. This has led to increased searches for spirocyclic drug candidates and novel heterocyclic compounds in academic and industrial research databases. The compound's CAS No. 2171779-75-0 is frequently queried in chemical databases, reflecting its relevance in contemporary research.

Another aspect that makes 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine noteworthy is its potential role in precision medicine. With the rise of personalized therapeutics and biomarker-driven drug development, compounds with unique structural features are being explored for their ability to target specific patient populations. The tert-butyl group in this compound, for instance, could influence its metabolic stability and drug-drug interaction profile, making it a candidate for tailored therapies. This aligns with the increasing demand for next-generation pharmaceuticals that offer improved efficacy and safety.

The synthesis and characterization of 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine also present interesting challenges and opportunities for process chemistry and scale-up production. The compound's complex structure requires innovative synthetic routes and catalytic methods, which are hot topics in the field of green chemistry and sustainable drug manufacturing. Researchers are actively investigating atom-economical and environmentally friendly approaches to produce this and similar compounds, reflecting the broader shift toward sustainable pharmaceutical practices.

In conclusion, 3'-tert-butyl-8-methyl-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine (CAS No. 2171779-75-0) represents a fascinating example of modern medicinal chemistry and drug design. Its unique structural features, combined with its potential applications in CNS disorders, precision medicine, and sustainable synthesis, make it a compound of significant interest to researchers and industry professionals alike. As the demand for innovative therapeutics continues to grow, compounds like this will undoubtedly play a pivotal role in shaping the future of pharmaceutical science.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量